molecular formula C16H17N3O2 B3835588 2-nitro-N-[(Z)-(2,4,6-trimethylphenyl)methylideneamino]aniline

2-nitro-N-[(Z)-(2,4,6-trimethylphenyl)methylideneamino]aniline

Cat. No.: B3835588
M. Wt: 283.32 g/mol
InChI Key: PPYPIHAWMTUGMS-YVLHZVERSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-nitro-N-[(Z)-(2,4,6-trimethylphenyl)methylideneamino]aniline is an organic compound that belongs to the class of nitroanilines This compound is characterized by the presence of a nitro group (-NO2) and an aniline group (-NH2) attached to a benzene ring The compound also contains a Schiff base linkage, which is formed by the condensation of an amine with an aldehyde or ketone

Preparation Methods

The synthesis of 2-nitro-N-[(Z)-(2,4,6-trimethylphenyl)methylideneamino]aniline typically involves the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and more efficient catalysts to improve yield and reduce reaction time.

Chemical Reactions Analysis

2-nitro-N-[(Z)-(2,4,6-trimethylphenyl)methylideneamino]aniline undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium catalysts, tin(II) chloride, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-nitro-N-[(Z)-(2,4,6-trimethylphenyl)methylideneamino]aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-nitro-N-[(Z)-(2,4,6-trimethylphenyl)methylideneamino]aniline involves its interaction with cellular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular macromolecules, leading to cytotoxic effects. The compound may also inhibit specific enzymes or signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

2-nitro-N-[(Z)-(2,4,6-trimethylphenyl)methylideneamino]aniline can be compared with other nitroaniline derivatives, such as:

The uniqueness of this compound lies in its Schiff base linkage, which imparts distinct electronic and steric properties, making it suitable for specific applications in medicinal chemistry and materials science.

Properties

IUPAC Name

2-nitro-N-[(Z)-(2,4,6-trimethylphenyl)methylideneamino]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2/c1-11-8-12(2)14(13(3)9-11)10-17-18-15-6-4-5-7-16(15)19(20)21/h4-10,18H,1-3H3/b17-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPYPIHAWMTUGMS-YVLHZVERSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C=NNC2=CC=CC=C2[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C(=C1)C)/C=N\NC2=CC=CC=C2[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.